1-Chloro-2,3,3-trifluorocyclobutene

Description

The exact mass of the compound 1-Chloro-2,3,3-trifluorocyclobutene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Chloro-2,3,3-trifluorocyclobutene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2,3,3-trifluorocyclobutene including the price, delivery time, and more detailed information at info@benchchem.com.

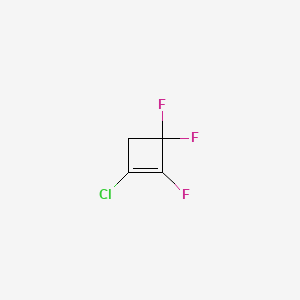

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,3,3-trifluorocyclobutene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF3/c5-2-1-4(7,8)3(2)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBUBNMKBVNZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C1(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219526 | |

| Record name | 1-Chloro-2,3,3-trifluorocyclobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-62-2 | |

| Record name | 1-Chloro-2,3,3-trifluorocyclobutene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2,3,3-trifluorocyclobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2,3,3-trifluorocyclobutene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-2,3,3-trifluorocyclobutene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of Fluorinated Scaffolds

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, have led to the development of numerous successful drugs and advanced materials.[1][2] Among the diverse array of fluorinated building blocks, small, strained ring systems like cyclobutanes have garnered significant attention. Their rigid, three-dimensional structures offer a valuable scaffold for the precise spatial arrangement of functional groups, a critical aspect in the design of bioactive molecules. This guide provides a comprehensive technical overview of a particularly interesting and versatile fluorinated building block: 1-Chloro-2,3,3-trifluorocyclobutene.

Introduction to 1-Chloro-2,3,3-trifluorocyclobutene

1-Chloro-2,3,3-trifluorocyclobutene, with the chemical formula C₄H₂ClF₃, is a halogenated cyclobutene derivative.[3] Its structure, featuring a strained four-membered ring, a reactive vinyl chloride moiety, and a gem-difluoro group, makes it a valuable intermediate for a variety of chemical transformations. The presence of both chlorine and fluorine atoms provides orthogonal reactivity, allowing for selective functionalization at different positions of the cyclobutene ring. This versatility makes it a promising starting material for the synthesis of more complex fluorinated molecules with potential applications in drug discovery and materials science.[4][5]

Synthesis of 1-Chloro-2,3,3-trifluorocyclobutene: A Two-Step Approach

The most common and practical synthesis of 1-Chloro-2,3,3-trifluorocyclobutene proceeds through a two-step sequence starting from the readily available monomer, chlorotrifluoroethylene (CTFE).[6]

Step 1: Thermal Dimerization of Chlorotrifluoroethylene to 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane

The first step involves the [2+2] cycloaddition of chlorotrifluoroethylene to form 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. This reaction is typically carried out at elevated temperatures and pressures.

Experimental Protocol: Thermal Dimerization of Chlorotrifluoroethylene

Materials:

-

Chlorotrifluoroethylene (CTFE)

-

High-pressure autoclave or sealed tube reactor

Procedure:

-

A high-pressure autoclave is charged with liquefied chlorotrifluoroethylene.

-

The reactor is sealed and heated to a temperature in the range of 150-250 °C. The pressure inside the reactor will increase significantly due to the vaporization of CTFE and the progress of the reaction.

-

The reaction is maintained at the elevated temperature for a period of several hours to ensure complete conversion. The exact time and temperature may need to be optimized depending on the scale of the reaction and the specific equipment used.

-

After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully vented.

-

The crude product, a mixture of cis- and trans-1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane, is collected.

-

Purification of the product can be achieved by fractional distillation.

Causality Behind Experimental Choices:

-

High Temperature and Pressure: The thermal [2+2] cycloaddition of alkenes is a pericyclic reaction that is often symmetry-forbidden under thermal conditions for non-fluorinated alkenes. However, for highly fluorinated alkenes like CTFE, the reaction proceeds, likely through a stepwise diradical mechanism. The high temperature provides the necessary activation energy to initiate the reaction, while the high pressure increases the concentration of the gaseous reactant, thereby increasing the reaction rate.

-

Inert Reactor: The reaction should be carried out in an inert atmosphere to prevent side reactions, such as oxidation.

Step 2: Dehydrochlorination of 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane

The second step involves the selective removal of one molecule of hydrogen chloride (HCl) from the dichlorinated cyclobutane intermediate to introduce the double bond and yield 1-Chloro-2,3,3-trifluorocyclobutene. This elimination reaction is typically achieved using a suitable base or a metal-mediated reduction. A common method involves the use of zinc dust in a protic solvent.[7]

Experimental Protocol: Dehydrochlorination with Zinc

Materials:

-

1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane

-

Zinc dust

-

Methanol or Ethanol

-

Zinc chloride (catalytic amount)

Procedure:

-

A three-necked round-bottomed flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

The flask is charged with zinc dust and a catalytic amount of zinc chloride in methanol.

-

The mixture is heated to reflux with vigorous stirring.

-

A solution of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane in methanol is added dropwise from the dropping funnel.

-

The reaction is monitored by gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the excess zinc and zinc salts.

-

The filtrate, containing the product, is carefully distilled to isolate 1-Chloro-2,3,3-trifluorocyclobutene. The low boiling point of the product requires careful handling to avoid losses.

Causality Behind Experimental Choices:

-

Zinc Dust: Zinc is an effective reducing agent for the dehalogenation of vicinal dihalides. In this case, it facilitates the elimination of two chlorine atoms as zinc chloride.

-

Protic Solvent: A protic solvent like methanol or ethanol is used to protonate the intermediate carbanion formed during the reaction, leading to the formation of the alkene.

-

Catalytic Zinc Chloride: The addition of a catalytic amount of zinc chloride can help to activate the zinc dust and initiate the reaction.

Caption: Synthetic pathway to 1-Chloro-2,3,3-trifluorocyclobutene.

Physicochemical Properties

Understanding the physical and chemical properties of 1-Chloro-2,3,3-trifluorocyclobutene is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₄H₂ClF₃ | [3] |

| Molecular Weight | 142.51 g/mol | [3] |

| CAS Number | 694-62-2 | [3] |

| Appearance | Colorless liquid | |

| Boiling Point | ~70-72 °C | |

| Density | ~1.4 g/mL |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a multiplet in the aliphatic region corresponding to the two protons on the cyclobutane ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms of the cyclobutene ring, with the chemical shifts influenced by the attached halogen atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this compound, and it will exhibit complex splitting patterns due to the coupling between the non-equivalent fluorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=C double bond, C-H, C-F, and C-Cl bonds.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and fluorine atoms.

Reactivity and Synthetic Potential

The reactivity of 1-Chloro-2,3,3-trifluorocyclobutene is governed by the interplay of its functional groups: the vinyl chloride, the double bond, and the C-F bonds.

Nucleophilic Substitution:

The chlorine atom on the double bond is a vinylic halide. Vinylic halides are generally less reactive towards nucleophilic substitution than their alkyl halide counterparts due to the increased strength of the C-Cl bond and the steric hindrance of the double bond.[1] However, under forcing conditions or with the use of specific catalysts, nucleophilic substitution at this position may be possible. For example, reaction with strong nucleophiles like sodium methoxide could potentially lead to the corresponding methoxy derivative, although this may also promote elimination reactions.[8]

Caption: General scheme for nucleophilic substitution.

Cycloaddition Reactions:

The electron-deficient double bond in 1-Chloro-2,3,3-trifluorocyclobutene makes it a potential dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions).[8][9] The presence of electron-withdrawing fluorine and chlorine atoms enhances its reactivity towards electron-rich dienes. This provides a powerful tool for the construction of complex, fluorinated polycyclic systems.

Caption: Diels-Alder reaction with 1-Chloro-2,3,3-trifluorocyclobutene.

Applications in Drug Development and Medicinal Chemistry

Fluorinated cyclobutane derivatives are increasingly recognized as valuable building blocks in drug discovery.[4][5] The rigid cyclobutane scaffold can serve as a bioisostere for other cyclic or acyclic moieties, improving the pharmacokinetic and pharmacodynamic properties of a drug candidate.

While direct applications of 1-Chloro-2,3,3-trifluorocyclobutene in the synthesis of specific FDA-approved drugs are not extensively documented in the readily available literature, its potential is significant. It can serve as a precursor for the synthesis of a variety of functionalized fluorinated cyclobutanes, which in turn can be incorporated into larger molecules.

A particularly promising area is the synthesis of carbocyclic nucleoside analogs .[2][4][10] These compounds, where the furanose ring of a natural nucleoside is replaced by a cyclobutane or cyclopentane ring, often exhibit potent antiviral activity. The fluorinated cyclobutane moiety can enhance the metabolic stability and alter the binding affinity of these analogs to viral enzymes. 1-Chloro-2,3,3-trifluorocyclobutene, through a series of functional group manipulations, could be a key starting material for the construction of novel carbocyclic nucleoside analogs with potential activity against viruses such as HIV, hepatitis B, and herpes.[5]

Safety and Handling

As with all halogenated organic compounds, 1-Chloro-2,3,3-trifluorocyclobutene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Chloro-2,3,3-trifluorocyclobutene is a versatile and valuable fluorinated building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis from chlorotrifluoroethylene is a practical two-step process. The unique combination of a strained ring, a reactive double bond, and multiple halogen atoms provides a rich platform for the construction of complex molecular architectures. While its direct application in drug development is an area that warrants further exploration, its potential as a precursor to novel carbocyclic nucleoside analogs and other bioactive molecules is undeniable. As the demand for sophisticated fluorinated compounds continues to grow, the importance of versatile intermediates like 1-Chloro-2,3,3-trifluorocyclobutene is set to increase.

References

-

Bessières, M., Chevrier, F., Roy, V., & Agrofoglio, L. A. (2015). Recent progress for the synthesis of selected carbocyclic nucleosides. Future Medicinal Chemistry, 7(13), 1809–1828. [Link]

-

Organic Syntheses. (n.d.). 1,1-Dichloro-2,2-difluoroethylene. [Link]

-

University of Calgary. (n.d.). Nucleophilic Substitution Reactions. [Link]

-

Wang, Z., et al. (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides. Nature Communications, 13(1), 7293. [Link]

-

Research and Reviews. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. [Link]

-

Molecules. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]

-

European Patent Office. (2020). Method for producing 1-chloro-2,3,3-trifluoropropene. EP 3263544 B1. [Link]

- Google Patents. (n.d.). Method for producing (z)-1-chloro-2,3,3-trifluoro-1-propene.

-

European Patent Office. (2020). METHOD FOR PRODUCING 1-CHLORO-2,3,3-TRIFLUOROPROPENE. EP 3263544 B1. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.

- Google Patents. (n.d.). Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.

-

Organic Syntheses. (n.d.). 1-Chloro-N,N,2-trimethylpropenylamine. [Link]

-

PubChem. (n.d.). 1-Chloro-2,3,3-trifluorocyclobutene. [Link]

- Google Patents. (n.d.). Method for producing (z)-1-chloro-2,3,3-trifluoro-1-propene.

- Google Patents. (n.d.). Method for producing trans-1-chloro-3,3,3-trifluoropropene.

-

DTIC. (n.d.). THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS. [Link]

-

Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]

-

Chemistry LibreTexts. (2022). 14.5: Characteristics of the Diels-Alder Reaction. [Link]

-

YouTube. (2021). Diels-Alder Reaction | Organic Chemistry Lessons. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Applications of 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane in Industry. [Link]

-

Master Organic Chemistry. (2017). Stereochemistry of the Diels-Alder Reaction. [Link]

-

European Patent Office. (1991). Process for preparing 1,2-dichloro-1,1,2-trifluoroethane. EP 0408004 A1. [Link]

-

NIH. (2011). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. [Link]

- Google Patents. (n.d.). Method for purifying (e)-1-chloro-3,3,3-trifluoropropene.

- Google Patents. (n.d.). Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene.

- Google Patents. (n.d.). Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene.

-

The Ohio State University. (n.d.). The Microwave Spectra and Molecular Structures of (Z)-1-Chloro-2,3,3,3-tetrafluoropropene. [Link]

-

Royal Society of Chemistry. (n.d.). Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance. [Link]

Sources

- 1. gacariyalur.ac.in [gacariyalur.ac.in]

- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 3. 1-Chloro-2,3,3-trifluorocyclobutene | C4H2ClF3 | CID 136506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cobalt-assisted route to rare carbocyclic C-ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chlorotrifluoroethylene synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Chloro-2,3,3-trifluorocyclobutene: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-2,3,3-trifluorocyclobutene, a fluorinated carbocycle of significant interest in synthetic and medicinal chemistry. The guide details its chemical identity, structure, and physicochemical properties. While specific, detailed synthetic protocols and extensive reactivity data for this particular molecule are not widely published, this document synthesizes available information on related fluorinated cyclobutenes to infer potential synthetic strategies and reactive behaviors. The guide also explores the broader context of fluorinated four-membered rings in drug discovery, highlighting their growing importance as valuable building blocks for creating novel therapeutic agents.

Core Identification and Chemical Structure

CAS Number: 694-62-2[1]

Molecular Formula: C₄H₂ClF₃[1]

Molecular Weight: 142.51 g/mol [1]

IUPAC Name: 1-chloro-2,3,3-trifluorocyclobutene[2]

Synonyms: 1-chloro-2,3,3-trifluorocyclobut-1-ene[2]

The structure of 1-Chloro-2,3,3-trifluorocyclobutene is characterized by a four-membered carbocyclic ring containing a double bond. One of the sp²-hybridized carbon atoms is substituted with a chlorine atom, while the other is bonded to a fluorine atom. One of the adjacent sp³-hybridized carbon atoms is geminally difluorinated. This arrangement of halogens on the strained cyclobutene ring imparts unique electronic and steric properties, making it a potentially valuable synthon.

Structural Representation:

Caption: 2D Structure of 1-Chloro-2,3,3-trifluorocyclobutene

Physicochemical Properties

A summary of the key physicochemical properties of 1-Chloro-2,3,3-trifluorocyclobutene is provided in the table below. These properties are crucial for designing reaction conditions and for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₄H₂ClF₃ | [2] |

| Molecular Weight | 142.51 g/mol | [1] |

| CAS Number | 694-62-2 | [1] |

| IUPAC Name | 1-chloro-2,3,3-trifluorocyclobutene | [2] |

Synthesis Strategies: An Inferential Approach

[2+2] Cycloaddition Reactions

A plausible and widely used method for constructing four-membered rings is the [2+2] cycloaddition of two olefinic components. In the context of synthesizing 1-Chloro-2,3,3-trifluorocyclobutene, a potential route could involve the cycloaddition of a trifluoroethylene derivative with a chloro-substituted alkene.

Hypothetical Synthetic Pathway:

Caption: Hypothetical [2+2] cycloaddition for synthesis.

The regioselectivity and stereoselectivity of such cycloadditions are critical and would need to be determined empirically. The reaction conditions, including temperature, pressure, and the potential need for a photosensitizer, would also require careful optimization.

Dehydrohalogenation of a Saturated Precursor

Another common strategy for introducing unsaturation into a cyclic system is through an elimination reaction. A plausible precursor for 1-Chloro-2,3,3-trifluorocyclobutene would be a 1,2-dichloro-2,3,3-trifluorocyclobutane. Treatment of this saturated cyclobutane with a suitable base could induce the elimination of hydrogen chloride (HCl) to yield the desired cyclobutene.

Postulated Dehydrohalogenation Workflow:

Caption: Postulated dehydrohalogenation workflow.

The choice of base and solvent would be critical to control the regioselectivity of the elimination and to minimize potential side reactions.

Reactivity and Potential Applications in Drug Discovery

The reactivity of 1-Chloro-2,3,3-trifluorocyclobutene is expected to be dictated by the interplay of the strained four-membered ring, the electron-withdrawing effects of the fluorine atoms, and the presence of a reactive vinyl chloride moiety.

Nucleophilic Substitution

The vinylic chlorine atom is anticipated to be susceptible to nucleophilic substitution, a reaction that is generally challenging for unactivated vinyl halides. However, the electron-withdrawing fluorine atoms on the cyclobutene ring likely activate the double bond towards nucleophilic attack. This would allow for the introduction of a variety of functional groups, making it a versatile building block.

Potential Nucleophilic Substitution Reactions:

-

Alkoxylation: Reaction with alkoxides to introduce ether functionalities.

-

Amination: Reaction with amines to form enamines or their saturated derivatives.

-

Thiolation: Reaction with thiols to introduce thioether groups.

Cycloaddition Reactions

The double bond of the cyclobutene ring can potentially participate in various cycloaddition reactions, further expanding its synthetic utility. For instance, Diels-Alder reactions with suitable dienes could provide access to more complex, fused-ring systems.

Importance of Fluorinated Cyclobutanes in Medicinal Chemistry

The incorporation of fluorinated motifs into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic properties. Fluorine can enhance metabolic stability, increase binding affinity, and alter lipophilicity and pKa.

The cyclobutane ring itself is a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure can be used to orient pharmacophoric elements in a defined spatial arrangement, which can lead to improved potency and selectivity. The combination of a cyclobutane core with fluorine substituents, as seen in 1-Chloro-2,3,3-trifluorocyclobutene, presents an attractive platform for the design of novel bioactive molecules.

Conclusion

1-Chloro-2,3,3-trifluorocyclobutene is a halogenated cyclobutene with significant potential as a building block in organic synthesis and medicinal chemistry. While specific and detailed experimental data for this compound is limited in publicly accessible literature, its structure suggests a rich and versatile reactivity profile. The inferred synthetic routes and potential chemical transformations highlight its utility as a precursor to a wide range of more complex fluorinated molecules. The growing importance of fluorinated carbocycles in drug discovery underscores the need for further investigation into the synthesis, reactivity, and applications of compounds like 1-Chloro-2,3,3-trifluorocyclobutene.

References

-

PubChem. 1-Chloro-2,3,3-trifluorocyclobutene. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Chloro-2,3,3-trifluorocyclobutene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2,3,3-trifluorocyclobutene (CAS No. 694-62-2) is a halogenated cycloalkene of significant interest as a versatile building block in organic synthesis, particularly for creating complex fluorinated molecules relevant to pharmaceuticals and materials science.[1] Its unique structure, featuring a strained four-membered ring, a reactive double bond, and multiple halogen substituents, gives rise to a distinct spectroscopic fingerprint. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F), and Mass Spectrometry (MS). While raw spectral data is proprietary, this document synthesizes established spectroscopic principles to predict and interpret the compound's characteristic spectral features. Detailed methodologies for data acquisition are provided, offering a framework for the empirical validation of the analyses presented.

Molecular Structure and Expected Spectroscopic Features

The structure of 1-Chloro-2,3,3-trifluorocyclobutene dictates its spectroscopic behavior. Key structural elements include:

-

An sp²-hybridized carbon-carbon double bond within a four-membered ring.

-

A vinylic chlorine atom (=C-Cl).

-

A vinylic fluorine atom (=C-F).

-

A geminal difluoro group on an sp³ carbon (-CF₂-).

-

An aliphatic methylene group adjacent to the double bond and the CF₂ group (-CH₂-).

These features will manifest in predictable ways across different spectroscopic techniques. The following sections will detail the experimental protocols for acquiring the necessary data and provide an in-depth interpretation of the expected results.

Methodology for Spectroscopic Data Acquisition

The acquisition of high-quality spectroscopic data for a volatile, halogenated compound like 1-Chloro-2,3,3-trifluorocyclobutene requires specific handling and instrumental parameters. The following protocols represent best practices for obtaining reliable IR, NMR, and MS data.

Experimental Workflow for Spectroscopic Analysis

The overall process follows a logical sequence from sample preparation to final data analysis, ensuring data integrity and reproducibility.

Caption: General workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: Given the compound is a liquid, the spectrum is best acquired using a "neat" sample. A single drop of 1-Chloro-2,3,3-trifluorocyclobutene is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[2]

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is collected first.

-

The sample is mounted, and the spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

The spectral range should be 4000–400 cm⁻¹.[2]

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Approximately 10-20 mg of 1-Chloro-2,3,3-trifluorocyclobutene is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for nonpolar organic compounds.[3]

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point.[3] For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard reference (0 ppm), though it is often referenced externally or indirectly.

-

The solution is transferred to a 5 mm NMR tube. The tube is wiped clean and capped securely to prevent evaporation.[3]

-

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Data Acquisition:

-

The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.[3]

-

The magnetic field is shimmed to ensure homogeneity and high resolution.[3]

-

¹H NMR: A standard single-pulse experiment is run.

-

¹³C NMR: A proton-decoupled experiment (e.g., using a DEPT sequence) is run to simplify the spectrum and provide information on the number of attached protons.[4]

-

¹⁹F NMR: A single-pulse experiment is run, often with proton decoupling to simplify multiplets.

-

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected to produce the final spectra.

Mass Spectrometry (MS) Protocol

-

Sample Introduction: The compound is introduced via a Gas Chromatography (GC) system to ensure a pure sample enters the mass spectrometer. This is standard for volatile compounds.[1]

-

Ionization: Electron Ionization (EI) with a standard energy of 70 eV is used. This hard ionization technique induces reproducible fragmentation, creating a characteristic pattern useful for structural elucidation.[5]

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting molecular ion and fragment ions based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Analysis and Interpretation of Spectroscopic Data

This section provides a detailed prediction of the key features expected in each spectrum of 1-Chloro-2,3,3-trifluorocyclobutene based on its molecular structure and established spectroscopic principles.

Infrared (IR) Spectrum Analysis

The IR spectrum provides diagnostic information about the functional groups present.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment | Expected Intensity | Reference |

| ~3100 | C-H Stretch (sp²) | =C-H (part of the -CH₂- group) | Medium | [6] |

| ~2950 | C-H Stretch (sp³) | -C H₂- | Medium-Strong | [7] |

| 1640-1680 | C=C Stretch | C =C (in cyclobutene ring) | Medium-Weak | [6] |

| 1450-1470 | C-H Bend (Scissoring) | -C H₂- | Medium | [7] |

| 1100-1300 | C-F Stretch | C-F | Strong | [7] |

| 600-800 | C-Cl Stretch | C-Cl | Strong | [7] |

Causality and Insights:

-

The C=C stretching frequency is expected to be in the typical alkene region. The strained nature of the four-membered ring may shift this value slightly.

-

The most intense absorptions are predicted to be from the C-F and C-Cl stretching vibrations due to the large change in dipole moment associated with these bonds.

-

A key diagnostic feature is the presence of C-H stretching peaks both above and below 3000 cm⁻¹, confirming the existence of both sp² and sp³ hybridized C-H bonds, respectively.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR provides the most detailed structural information, revealing the connectivity and chemical environment of each unique nucleus.

The molecule has only one type of proton environment: the two magnetically equivalent protons of the methylene (-CH₂-) group.

-

Chemical Shift (δ): Expected around 2.5-3.5 ppm . This downfield shift from a typical alkane is due to the deshielding effects of the adjacent electronegative fluorine atoms on the C3 carbon and the anisotropic effect of the C=C double bond.

-

Multiplicity: This signal will be a triplet of triplets (tt) .

-

The protons will be split into a triplet by the two geminal fluorine atoms on C3 (JHF coupling).

-

Each peak of that triplet will be further split into a smaller triplet by the single vinylic fluorine on C2 (JHF coupling).

-

There are four unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for Shift & Multiplicity (Proton Decoupled) | Reference |

| 135 - 150 | C1 | Vinylic carbon bonded to chlorine. Deshielded by the double bond and the electronegative Cl. Will appear as a doublet due to coupling with the F on C2 (JCF). | [4] |

| 145 - 160 | C2 | Vinylic carbon bonded to fluorine. Strongly deshielded by the double bond and the highly electronegative F. Will appear as a doublet of triplets due to large one-bond coupling to its own F and smaller two-bond coupling to the two F atoms on C3. | [4] |

| 110 - 130 | C3 | Aliphatic carbon bonded to two fluorine atoms. Very deshielded by the two F atoms. Will appear as a triplet due to the large one-bond C-F coupling. | |

| 30 - 45 | C4 | Aliphatic methylene carbon (-CH₂-). Least deshielded carbon. Will appear as a triplet due to two-bond coupling with the two F atoms on C3. | [8] |

Two distinct fluorine environments are expected, which is a key signature for this molecule.

-

Signal 1 (Vinylic Fluorine):

-

Assignment: The single fluorine atom on C2.

-

Predicted Chemical Shift: Expected in the range of -110 to -140 ppm (relative to CFCl₃).

-

Multiplicity: Will appear as a doublet of triplets (dt) . The large splitting will be a doublet from coupling to the two protons on C4, and the smaller splitting will be a triplet from coupling to the two geminal fluorine atoms on C3.

-

-

Signal 2 (Geminal Difluoro Group):

-

Assignment: The two equivalent fluorine atoms on C3.

-

Predicted Chemical Shift: Expected in the range of +80 to +140 ppm .

-

Multiplicity: Will appear as a triplet of doublets (td) . The larger splitting will be a triplet from coupling to the two protons on C4, and the smaller splitting will be a doublet from coupling to the single vinylic fluorine on C2.

-

Caption: Predicted NMR spin-spin coupling relationships.

Mass Spectrometry (MS) Analysis

The mass spectrum provides the molecular weight and structural information from fragmentation patterns. The molecular formula is C₄H₂ClF₃, with a monoisotopic mass of approximately 141.98 u.[9]

Molecular Ion (M⁺):

-

A key feature will be the isotopic pattern for chlorine. There will be two molecular ion peaks:

-

M⁺ at m/z 142 (containing ³⁵Cl).

-

[M+2]⁺ at m/z 144 (containing ³⁷Cl).

-

-

The relative intensity of these peaks will be approximately 3:1 , which is characteristic of a molecule containing one chlorine atom.[10]

Key Fragmentation Pathways: The fragmentation of the cyclobutene ring is expected to be a dominant pathway. Publicly available data indicates prominent peaks at m/z 107, 57, and 31.[1]

-

Formation of m/z 107 [C₃H₂F₃]⁺: This is the most abundant fragment ion (the base peak). It corresponds to the loss of a chloromethyl radical (•CHCl) from a rearranged molecular ion, or more likely, the loss of a chlorine atom followed by the loss of acetylene. A more plausible pathway is the loss of a chlorine radical (•Cl, mass 35) to form an ion at m/z 107.

-

[C₄H₂ClF₃]⁺• → [C₄H₂F₃]⁺ (m/z 107) + •Cl

-

-

Formation of m/z 57 [C₃H₂F]⁺: This fragment could arise from the m/z 107 ion by the loss of CF₂ (mass 50).

-

[C₄H₂F₃]⁺ (m/z 107) → [C₃H₂F]⁺ (m/z 57) + :CF₂

-

-

Formation of m/z 31 [CF]⁺: This is a very common and stable fluorinated fragment.

-

Further fragmentation of other ions can readily produce the trifluoromethyl cation.

-

Conclusion

The spectroscopic profile of 1-Chloro-2,3,3-trifluorocyclobutene is rich with structural information. The combined application of IR, multinuclear NMR, and mass spectrometry allows for an unambiguous confirmation of its structure. The IR spectrum is characterized by strong C-F and C-Cl absorptions. The NMR spectra are defined by a complex set of H-F and F-F spin-spin couplings, with ¹⁹F NMR being particularly diagnostic in identifying the two distinct fluorine environments. Finally, mass spectrometry confirms the molecular weight and the presence of a single chlorine atom through its characteristic isotopic pattern, with key fragments arising from the cleavage of the halogen substituents and the strained cyclobutene ring. This guide provides a robust predictive framework for researchers working with this important fluorinated building block.

References

-

PubChem. (n.d.). 1-Chloro-2,3,3-trifluorocyclobutene. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

PubChemLite. (n.d.). 1-chloro-2,3,3-trifluorocyclobutene (C4H2ClF3). Retrieved January 21, 2026, from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. ALWSCI Blog. Retrieved January 21, 2026, from [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved January 21, 2026, from [Link]

-

PubChemLite. (n.d.). 1-chloro-2,3,3-trifluorocyclobutene (C4H2ClF3). Retrieved January 21, 2026, from [Link]

-

Nojima, S., Kiemle, D. J., Webster, F. X., & Roelofs, W. L. (2004). Submicro scale NMR sample preparation for volatile chemicals. Journal of Chemical Ecology, 30(11), 2153–2161. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved January 21, 2026, from [Link]

-

LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 21, 2026, from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved January 21, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern. Retrieved January 21, 2026, from [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 21, 2026, from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 21, 2026, from [Link]

-

Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved January 21, 2026, from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved January 21, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved January 21, 2026, from [Link]

-

LibreTexts Chemistry. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 21, 2026, from [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved January 21, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved January 21, 2026, from [Link]

Sources

- 1. 1-Chloro-2,3,3-trifluorocyclobutene | C4H2ClF3 | CID 136506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. edu.rsc.org [edu.rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. chemconnections.org [chemconnections.org]

- 5. 1-Chloro-2-butene(591-97-9) IR Spectrum [m.chemicalbook.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. PubChemLite - 1-chloro-2,3,3-trifluorocyclobutene (C4H2ClF3) [pubchemlite.lcsb.uni.lu]

- 10. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to 1-Chloro-2,3,3-trifluorocyclobutene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Chloro-2,3,3-trifluorocyclobutene, a halogenated cycloalkene of interest in synthetic chemistry. We will delve into its fundamental molecular properties, synthesis, reactivity, and safety considerations to support its application in research and development.

Core Molecular Profile

1-Chloro-2,3,3-trifluorocyclobutene is a cyclic organic compound featuring a four-membered carbon ring with chlorine and fluorine substituents.

Molecular Formula: C₄H₂ClF₃[1][2]

Molecular Weight: 142.51 g/mol [1][2][3]

Synonyms:

| Identifier | Value | Source |

| Molecular Formula | C₄H₂ClF₃ | PubChem[1], Santa Cruz Biotechnology[2] |

| Molecular Weight | 142.51 g/mol | PubChem[1], Santa Cruz Biotechnology[2], Cheméo[3] |

| IUPAC Name | 1-chloro-2,3,3-trifluorocyclobutene | PubChem[1] |

| CAS Number | 694-62-2 | PubChem[1], Santa Cruz Biotechnology[2] |

| InChI | InChI=1S/C4H2ClF3/c5-2-1-4(7,8)3(2)6/h1H2 | PubChem[1] |

| SMILES | C1C(=C(C1(F)F)F)Cl | PubChem[1] |

Synthesis and Reactivity

While specific, detailed industrial synthesis routes for 1-Chloro-2,3,3-trifluorocyclobutene are not extensively documented in publicly available literature, the synthesis of analogous fluorinated cyclobutane derivatives often involves cycloaddition reactions or the modification of existing cyclobutane rings. For instance, the synthesis of related compounds like 1-methyl-2-chloro-2,3,3-trifluoro-cyclobutane-1-carbonyl chloride involves the treatment of a carboxylic acid precursor with a chlorinating agent such as thionyl chloride.

The reactivity of 1-Chloro-2,3,3-trifluorocyclobutene is dictated by the presence of the double bond and the halogen substituents. The double bond can undergo addition reactions, while the carbon-chlorine bond can be a site for nucleophilic substitution. The fluorine atoms significantly influence the electron density of the ring and the reactivity of the double bond.

Potential Applications in Research and Drug Development

Halogenated organic compounds are pivotal in medicinal chemistry. The incorporation of fluorine, in particular, can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. While specific applications of 1-Chloro-2,3,3-trifluorocyclobutene in drug development are not prominently reported, its structure suggests potential as a building block in the synthesis of more complex molecules. For example, similar small, fluorinated rings are used as scaffolds in the design of novel therapeutic agents.

The broader class of trifluoromethylated compounds has seen significant use in drug design, with the trifluoromethyl group being incorporated to enhance a drug's properties.

Safety and Handling

As with any halogenated organic compound, 1-Chloro-2,3,3-trifluorocyclobutene should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is essential.

Hazard Summary:

-

Flammable: Keep away from heat, sparks, and open flames.[4]

-

Irritant: Causes skin and serious eye irritation.[4]

-

Inhalation Hazard: May cause respiratory irritation.[4]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[5]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[7]

Always consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this chemical.[4][5][6][7][8]

Logical Relationship Diagram

Caption: Interconnectivity of properties, synthesis, applications, and safety for 1-Chloro-2,3,3-trifluorocyclobutene.

References

-

PubChem. 1-Chloro-2,3,3-trifluorocyclobutene | C4H2ClF3 | CID 136506. [Link]

-

Cheméo. Chemical Properties of 1-Chloro-2,3,3-trifluorocyclobutene (CAS 694-62-2). [Link]

-

Molbase. Synthesis of 1-methyl-2-chloro-2,3,3-trifluoro-cyclobutane-1-carbonyl chloride. [Link]

-

MG Chemicals. Safety Data Sheet. [Link]

Sources

- 1. 1-Chloro-2,3,3-trifluorocyclobutene | C4H2ClF3 | CID 136506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1-Chloro-2,3,3-trifluorocyclobutene (CAS 694-62-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. images.thdstatic.com [images.thdstatic.com]

- 6. Page loading... [guidechem.com]

- 7. mgchemicals.com [mgchemicals.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

physical and chemical properties of 1-Chloro-2,3,3-trifluorocyclobutene

An In-Depth Technical Guide to 1-Chloro-2,3,3-trifluorocyclobutene

This guide provides a comprehensive technical overview of 1-Chloro-2,3,3-trifluorocyclobutene (CAS No. 694-62-2), a halogenated cyclic alkene. Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data on its physicochemical properties, analytical characterization, reactivity, handling protocols, and synthetic considerations. The structure of this guide is tailored to deliver practical, field-proven insights grounded in established scientific principles.

Section 1: Core Physicochemical and Identity Data

1-Chloro-2,3,3-trifluorocyclobutene is a fluorinated organic compound featuring a four-membered carbon ring. Its unique structure, combining a reactive alkene bond with multiple fluorine substituents and a vinylic chlorine, makes it a potentially valuable, yet under-characterized, building block in synthetic chemistry.

Compound Identification

Precise identification is critical for regulatory compliance, safety, and experimental reproducibility. Key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 694-62-2 | [1][2] |

| Molecular Formula | C₄H₂ClF₃ | [1][2] |

| Molecular Weight | 142.51 g/mol | [1] |

| IUPAC Name | 1-chloro-2,3,3-trifluorocyclobutene | [2] |

| Canonical SMILES | C1C(=C(C1(F)F)F)Cl | [2] |

| InChIKey | NTBUBNMKBVNZBB-UHFFFAOYSA-N | [2] |

| Synonyms | 1-chloro-2,3,3-trifluorocyclobut-1-ene | [2] |

Physical Properties

The physical properties of a compound dictate its handling, purification, and reaction conditions. While comprehensive experimental data is sparse in publicly available literature, the following table lists key physical properties.[3]

| Property | Value | Notes |

| Normal Boiling Point (Tboil) | Data not available | Expected to be a volatile liquid based on its low molecular weight and structure. |

| Normal Melting Point (Tfus) | Data not available | |

| Octanol/Water Partition Coeff. (logP) | 1.7 (Predicted) | [4] |

| Appearance | Data not available | Likely a colorless liquid. |

Note: The lack of extensive, experimentally verified physical data necessitates careful preliminary evaluation by any user.

Section 2: Analytical Characterization and Quality Control

Confirming the identity and purity of 1-Chloro-2,3,3-trifluorocyclobutene is paramount before its use in any application. Spectroscopic methods are the primary tools for this validation.

Spectroscopic Profile

Reference spectra are available, providing a baseline for verification.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The spectrum is expected to show signals corresponding to the two non-equivalent protons on the saturated carbon of the cyclobutene ring.

-

¹³C NMR: Will display four distinct signals for the four carbons in the ring.

-

¹⁹F NMR: Will provide key information on the three fluorine atoms, with their chemical shifts and coupling patterns confirming their positions.

-

-

Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands for the C=C double bond (around 1600-1680 cm⁻¹) and C-F bonds (typically in the 1000-1400 cm⁻¹ region).

Workflow for Analytical Characterization

Caption: A generalized workflow for the synthesis and purification of a volatile fluorochemical.

Protocol 2: Purification by Fractional Distillation

Objective: To purify the crude product from non-volatile impurities and byproducts with different boiling points.

-

Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and receiving flasks. The entire system must be dry and preferably assembled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture.

-

Charging the Flask: Charge the crude 1-Chloro-2,3,3-trifluorocyclobutene into the distillation flask along with a few boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

-

Heating: Gently heat the flask using a heating mantle. The gradual application of heat is crucial to establish a proper temperature gradient in the column, which is the basis for efficient separation.

-

Fraction Collection: Slowly increase the temperature and monitor the temperature at the head of the column. Collect and discard any initial low-boiling fractions (forerun). Collect the main fraction at a constant temperature corresponding to the boiling point of the desired product.

-

Shutdown: Once the main fraction is collected and the temperature begins to rise again, stop the distillation to avoid distilling high-boiling impurities. Allow the apparatus to cool completely before disassembly.

Section 5: Safety, Handling, and Storage

1-Chloro-2,3,3-trifluorocyclobutene is classified as a hazardous substance. Strict adherence to safety protocols is mandatory. [2]

GHS Hazard Identification

The compound presents multiple hazards as identified by the Globally Harmonized System (GHS). [2]

| Hazard Class | GHS Statement | Pictogram |

|---|---|---|

| Flammable Liquids | H225: Highly flammable liquid and vapor | 🔥 |

| Acute Toxicity, Oral | H302: Harmful if swallowed | ❗ |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | ❗ |

| Eye Irritation | H319: Causes serious eye irritation | ❗ |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | ❗ |

| STOT, Single Exposure | H335: May cause respiratory irritation | ❗ |

Safe Handling Protocol Decision Tree

Caption: A decision-making workflow for the safe handling of hazardous chemicals.

Protocol 3: Standard Operating Procedure for Safe Handling and Storage

Objective: To mitigate risks associated with the handling of a flammable and toxic chemical.

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of harmful vapors. [5][6][7]2. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn over the goggles. [5] * Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened.

-

-

Handling:

-

Keep away from ignition sources such as open flames, hot surfaces, and sparks. [6] * Use the smallest quantity of material necessary for the experiment.

-

Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [5]4. Storage:

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, well-ventilated area designated for flammable liquids. [7] * Store away from incompatible materials such as strong oxidizing agents.

-

-

Spill Response:

-

In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite or sand).

-

Collect the contaminated absorbent into a sealed container for hazardous waste disposal.

-

For large spills, evacuate the area and contact emergency response personnel.

-

-

Disposal: Dispose of all waste, including empty containers, in accordance with local, regional, and national hazardous waste regulations. [6]

References

-

1-Chloro-2,3,3-trifluorocyclobutene | C4H2ClF3 | CID 136506. PubChem. [Link]

-

SAFETY DATA SHEET - 2-Chloro-3,3,3-trifluoropropene. Airgas. [Link]

-

Safety Data Sheet - 422C Contact Cleaner. MG Chemicals. [Link]

-

1-chloro-2,3,3-trifluorocyclobutene (C4H2ClF3). PubChemLite. [Link]

-

Chemical Properties of 1-Chloro-2,3,3-trifluorocyclobutene (CAS 694-62-2). Cheméo. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1-Chloro-2,3,3-trifluorocyclobutene | C4H2ClF3 | CID 136506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Chloro-2,3,3-trifluorocyclobutene (CAS 694-62-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. PubChemLite - 1-chloro-2,3,3-trifluorocyclobutene (C4H2ClF3) [pubchemlite.lcsb.uni.lu]

- 5. airgas.com [airgas.com]

- 6. mgchemicals.com [mgchemicals.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Safe Handling of 1-Chloro-2,3,3-trifluorocyclobutene

Section 1: Introduction and Strategic Hazard Assessment

1-Chloro-2,3,3-trifluorocyclobutene (CAS No. 694-62-2) is a valuable fluorinated building block in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds. Its unique strained ring system and halogenated substituents make it a versatile intermediate. However, these same chemical features necessitate a rigorous and informed approach to its handling and safety. This guide moves beyond mere procedural recitation to provide a deep, causality-driven framework for researchers, scientists, and drug development professionals. The primary objective is to instill a culture of intrinsic safety, where every action is underpinned by a thorough understanding of the compound's specific reactivity and hazards. The principal hazards associated with this compound are its high flammability and its multi-route toxicity (inhalation, dermal, and oral).[1][2]

Section 2: Physicochemical Profile and Inherent Risks

A foundational understanding of a chemical's physical and reactive properties is the cornerstone of its safe utilization. These are not arbitrary data points; they are direct indicators of the necessary engineering controls and personal protective equipment (PPE) required.

Core Properties Table

For clarity and rapid reference, the critical properties of 1-Chloro-2,3,3-trifluorocyclobutene are summarized below.

| Property | Value | Implication for Handling |

| CAS Number | 694-62-2[3] | Unique identifier for accurate substance tracking and SDS retrieval. |

| Molecular Formula | C₄H₂ClF₃[3] | Indicates a low molecular weight, suggesting significant volatility. |

| Molecular Weight | 142.51 g/mol [3] | Contributes to vapor density and potential for vapor accumulation. |

| Appearance | Liquid[2] | Standard liquid handling protocols apply, with heightened vapor awareness. |

| Boiling Point | Data varies; requires consultation of specific supplier SDS. | A low boiling point indicates high volatility and increased inhalation risk. |

| GHS Hazard Codes | H225, H302, H312, H319, H332, H335[1][2] | Highly Flammable, Harmful if Swallowed/Inhaled/in Contact with Skin, Causes Serious Eye Irritation, May Cause Respiratory Irritation.[1][2] |

Reactivity and Stability Insights

While stable under recommended storage conditions, 1-Chloro-2,3,3-trifluorocyclobutene presents specific reactivity hazards.[4]

-

Incompatibilities: It is incompatible with strong bases, oxidizing agents, and reducing agents.[4] Contact with these substances can lead to vigorous, exothermic reactions, potentially causing container pressurization or rupture.

-

Hazardous Decomposition: Upon combustion or exposure to high temperatures, it can decompose to produce highly toxic and corrosive gases, including hydrogen fluoride (HF), carbon monoxide (CO), and hydrogen chloride (HCl).[4] This is a critical consideration for fire emergency response.

-

Static Discharge: As a flammable liquid, its vapors can form an explosive mixture with air. The flow and agitation of the liquid can generate static electricity, which may serve as an ignition source.[1][5]

Section 3: Engineering Controls and Safe Laboratory Practices

The hierarchy of controls dictates that engineering and administrative controls are the primary methods for mitigating risk. Reliance on PPE alone is insufficient.

Primary Engineering Controls

-

Chemical Fume Hood: All handling of 1-Chloro-2,3,3-trifluorocyclobutene, from aliquoting to reaction setup, must be conducted within a properly functioning chemical fume hood.[6] This is non-negotiable. The rationale is to contain and exhaust its harmful and flammable vapors, preventing inhalation exposure and the formation of a flammable atmosphere in the laboratory.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[7]

-

Ignition Source Control: All potential ignition sources must be eliminated from the handling area.[1][5] This includes using explosion-proof and intrinsically safe electrical equipment (stirrers, heaters, lighting) and prohibiting open flames, static-generating materials, and spark-producing tools.[1][5]

Causality-Driven Work Practices

-

Grounding and Bonding: To prevent ignition by static discharge, all metal containers (drums, cans, receiving vessels) must be grounded and bonded during transfer operations.[1][5] This creates an equipotential system that prevents the accumulation of static charge.

-

Use of Non-Sparking Tools: When opening or closing containers, use tools made of non-sparking materials (e.g., beryllium copper, aluminum bronze).[1][5]

-

Clear Work Area: Maintain a clean and organized workspace. Keep only the necessary quantities of the chemical in the work area and ensure all containers are clearly labeled.

-

Avoid Aerosolization: Pour and transfer the liquid gently to minimize splashing and the generation of vapor and aerosols.

Section 4: Personal Protective Equipment (PPE) - The User's Shield

PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by the specific hazards of 1-Chloro-2,3,3-trifluorocyclobutene.

-

Eye and Face Protection: Chemical splash goggles are mandatory at a minimum.[6] Given the serious eye irritation hazard (H319), it is highly recommended to use a full-face shield in addition to goggles, especially when transferring larger volumes or when there is a heightened risk of splashing.[1][6]

-

Hand Protection: The choice of gloves is critical. Do not assume a standard nitrile glove is sufficient. Consult the glove manufacturer's compatibility data for resistance to 1-Chloro-2,3,3-trifluorocyclobutene. For fluorinated compounds, laminate film gloves (e.g., Silver Shield®) or other highly resistant materials are often recommended.[6] Double-gloving can provide an additional layer of protection.[6]

-

Skin and Body Protection: A flame-resistant lab coat should be worn at all times.[6] For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is advised. Ensure legs and feet are fully covered; open-toed shoes are strictly prohibited.

-

Respiratory Protection: If engineering controls fail or during certain emergency situations, respiratory protection may be necessary. A full-face respirator with appropriate cartridges for organic vapors and acid gases should be used by trained personnel.[8]

Section 5: Storage and Incompatibility Management

Proper storage is essential for maintaining the chemical's stability and preventing hazardous reactions.

-

Storage Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[1][7] The storage area should be secured and accessible only to authorized personnel.[1][7]

-

Container Integrity: Keep the container tightly closed to prevent the escape of vapors and contamination by moisture.[1][7]

-

Segregation: Store away from incompatible materials such as strong bases, strong oxidizing agents, and strong reducing agents.[4] A physical barrier or separate storage cabinet is recommended.

Section 6: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an incident. All personnel must be familiar with these procedures before beginning work.

Personal Exposure

-

Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing.[1] If they feel unwell or breathing is difficult, seek immediate medical attention and call a poison center.[1]

-

Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin with plenty of water for at least 15 minutes.[1] If irritation persists, seek medical attention.

-

Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.[1]

-

Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.[1]

Spills and Leaks

The response to a spill is dictated by its size and location. The following workflow provides a logical decision-making process.

Sources

- 1. Page loading... [guidechem.com]

- 2. 1-Chloro-2,3,3-trifluorocyclobutene | C4H2ClF3 | CID 136506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. cgc-jp.com [cgc-jp.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to 1-Chloro-2,3,3-trifluorocyclobutene

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on 1-Chloro-2,3,3-trifluorocyclobutene, a halogenated cycloalkene of significant interest in synthetic chemistry. As a versatile building block, its unique electronic and steric properties, conferred by the combination of chlorine and fluorine atoms on a strained four-membered ring, make it a valuable precursor for the synthesis of complex molecules in pharmaceutical and materials science research. This document provides a detailed overview of its nomenclature, physicochemical properties, synthesis, and reactivity, supported by established experimental insights and protocols.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. This section outlines the IUPAC-sanctioned name and common synonyms for the title compound.

IUPAC Name: 1-chloro-2,3,3-trifluorocyclobutene[1]

Synonyms:

The structure, depicted below, consists of a four-membered carbon ring containing a double bond. The substituents include one chlorine atom and three fluorine atoms.

Caption: 2D Structure of 1-Chloro-2,3,3-trifluorocyclobutene.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is essential for its handling, purification, and characterization. The following table summarizes the key physicochemical data for 1-Chloro-2,3,3-trifluorocyclobutene.

| Property | Value | Source |

| Molecular Formula | C₄H₂ClF₃ | |

| Molecular Weight | 142.51 g/mol | |

| Appearance | Liquid | Inferred from properties |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Spectroscopic Characterization:

Spectroscopic data is critical for the structural elucidation and purity assessment of 1-Chloro-2,3,3-trifluorocyclobutene. While detailed spectra are not publicly available, the compound has been characterized by standard spectroscopic techniques. Researchers should expect to see characteristic signals in ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry that are consistent with the assigned structure. The presence of both chlorine and fluorine will lead to complex splitting patterns and isotopic distributions, which are key identifiers.

Synthesis and Mechanistic Considerations

The synthesis of 1-Chloro-2,3,3-trifluorocyclobutene is a multi-step process that requires careful control of reaction conditions. A plausible and historically utilized method involves the [2+2] cycloaddition of haloalkenes, followed by elimination reactions.

Synthetic Pathway Overview

A logical synthetic approach commences with the thermal [2+2] cycloaddition of chlorotrifluoroethylene (CTFE) with a suitable fluoroalkene, such as 1,1-difluoroethylene, to form a substituted cyclobutane ring. Subsequent dehydrohalogenation or dehalogenation of the resulting cycloadduct yields the desired 1-Chloro-2,3,3-trifluorocyclobutene.

Caption: General synthetic workflow for 1-Chloro-2,3,3-trifluorocyclobutene.

Step-by-Step Experimental Protocol (Proposed)

The following protocol is a representative procedure based on established principles of fluoroalkene chemistry. Researchers should adapt and optimize these conditions based on available laboratory equipment and safety protocols.

Step 1: [2+2] Cycloaddition to form 1,2-Dichloro-3,3,4,4-tetrafluorocyclobutane

-

Rationale: The thermal cycloaddition of two different haloalkenes will produce a mixture of regio- and stereoisomers. The desired intermediate, 1,2-dichloro-3,3,4,4-tetrafluorocyclobutane, is formed from the dimerization of chlorotrifluoroethylene.[3] The conditions must be carefully controlled to favor the desired cycloadduct.

-

Protocol:

-

In a high-pressure autoclave, combine equimolar amounts of chlorotrifluoroethylene and 1,1-difluoroethylene.

-

Heat the mixture to 150-200 °C. The pressure will increase significantly; ensure the autoclave is rated for the expected pressures.

-

Maintain the reaction temperature for 12-24 hours.

-

Cool the autoclave to room temperature and carefully vent any unreacted gaseous monomers.

-

The liquid product mixture, containing the desired 1,2-dichloro-3,3,4,4-tetrafluorocyclobutane and other cycloadducts, is then subjected to fractional distillation to isolate the target intermediate.

-

Step 2: Dehydrohalogenation to 1-Chloro-2,3,3-trifluorocyclobutene

-

Rationale: The elimination of hydrogen chloride or two chlorine atoms from the cyclobutane intermediate introduces the double bond. Base-mediated dehydrohalogenation is a common and effective method for this transformation. The choice of base and solvent is critical to control the regioselectivity of the elimination and avoid side reactions.

-

Protocol:

-

Dissolve the purified 1,2-dichloro-3,3,4,4-tetrafluorocyclobutane in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Add a stoichiometric amount of a non-nucleophilic base, such as potassium tert-butoxide or sodium hydride, portion-wise at 0 °C to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by GC-MS.

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the product with a low-boiling organic solvent, such as diethyl ether or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by fractional distillation to yield pure 1-Chloro-2,3,3-trifluorocyclobutene.

-

Reactivity and Applications in Synthesis

The chemical behavior of 1-Chloro-2,3,3-trifluorocyclobutene is dominated by the interplay of the strained cyclobutene ring and the electron-withdrawing effects of the halogen substituents. This makes the double bond susceptible to nucleophilic attack, a characteristic feature of many perfluoroalkenes.

Nucleophilic Vinylic Substitution

The chlorine atom in 1-Chloro-2,3,3-trifluorocyclobutene is activated towards nucleophilic displacement. This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide range of functional groups.

-

Mechanism: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a carbanionic intermediate. This intermediate is stabilized by the electron-withdrawing fluorine atoms. Subsequent elimination of the chloride ion restores the double bond, yielding the substituted product.[4]

Caption: Mechanism of nucleophilic vinylic substitution.

-

Scope of Nucleophiles: A variety of nucleophiles can be employed in this reaction, including alkoxides, thiolates, amines, and organometallic reagents. The choice of reaction conditions, such as solvent and temperature, will depend on the nucleophilicity and basicity of the chosen reagent.[4]

Cycloaddition Reactions

The strained double bond of 1-Chloro-2,3,3-trifluorocyclobutene can also participate in cycloaddition reactions, providing a route to more complex polycyclic systems. For instance, [3+2] cycloaddition reactions with 1,3-dipoles can be envisioned to construct five-membered heterocyclic rings fused to the cyclobutane core. The regioselectivity of such reactions will be governed by the electronic and steric properties of both the cyclobutene and the dipole.

Safety and Handling

1-Chloro-2,3,3-trifluorocyclobutene is a halogenated organic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Due to the lack of extensive toxicological data, it should be treated as a potentially hazardous substance.

Conclusion

1-Chloro-2,3,3-trifluorocyclobutene is a valuable and versatile building block in synthetic organic chemistry. Its synthesis, while requiring specialized conditions, provides access to a unique scaffold for the development of novel molecules. The reactivity of its activated double bond towards nucleophilic substitution and its potential for cycloaddition reactions make it a powerful tool for the construction of complex fluorinated compounds with potential applications in medicinal chemistry and materials science. Further exploration of its reactivity is warranted to fully unlock its synthetic potential.

References

-

Reaction of 1-chloroperfluorocycloalkene derivatives with nucleophiles. (n.d.). Sci-Hub. [Link]

-

Organic Syntheses Procedure. (n.d.). [Link]

-

Chlorotrifluoroethylene. (2023, November 29). In Wikipedia. [Link]

-

1-chloro-2,3,3-trifluorocyclobutene (C4H2ClF3). PubChemLite. [Link]

-

1-Chloro-2,3,3-trifluorocyclobutene. PubChem. [Link]

Sources

- 1. 1-Chloro-2,3,3-trifluorocyclobutene | C4H2ClF3 | CID 136506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Chlorotrifluoroethylene - Wikipedia [en.wikipedia.org]

- 4. Sci-Hub. Reaction of 1-chloroperfluorocycloalkene derivatives with nucleophiles / Journal of Fluorine Chemistry, 1994 [sci-hub.ru]

An In-Depth Technical Guide to 1-Chloro-2,3,3-trifluorocyclobutene: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-2,3,3-trifluorocyclobutene, a unique fluorinated carbocycle. The narrative traces the compound's probable origins from the pioneering work on fluorinated cyclobutenes in the mid-20th century to its synthesis and characterization. We delve into the key synthetic methodologies, including the dehydrochlorination of its saturated precursor, and provide detailed experimental protocols. The guide further explores the compound's physicochemical properties, spectroscopic data, and known reactivity, offering insights for its potential applications in organic synthesis and drug discovery.

Historical Perspective: The Dawn of Fluorinated Cyclobutenes

The discovery of 1-Chloro-2,3,3-trifluorocyclobutene is intrinsically linked to the broader exploration of fluorinated four-membered carbocycles. A pivotal moment in this field was the work conducted in the laboratories of John D. Roberts at the California Institute of Technology.[1][2][3][4] A 1959 doctoral thesis by E. J. Smutny, under the guidance of Roberts, detailed the synthesis of various fluorinated cyclobutenes through the cycloaddition of acetylenes with fluoroalkenes, including trifluorochloroethylene.[5][6] This research laid the fundamental groundwork for the synthesis and understanding of this class of compounds. The establishment of the cyclobutane structure was a significant advancement, spurred by the discovery at DuPont that tetrafluoroethylene readily undergoes thermal dimerization to form octafluorocyclobutane.[7] Roberts' group further demonstrated that fluorinated alkenes often favor the formation of four-membered rings over six-membered rings when reacting with conjugated dienes.[7]

The pioneering work of John D. Roberts was not only confined to synthesis but also extended to the crucial area of structural elucidation. He was instrumental in establishing nuclear magnetic resonance (NMR) spectroscopy as a standard analytical technique in organic chemistry, which proved invaluable for characterizing novel fluorinated compounds like 1-Chloro-2,3,3-trifluorocyclobutene.[2][3][4]

Synthesis of 1-Chloro-2,3,3-trifluorocyclobutene: A Detailed Protocol

The primary and most logical route to 1-Chloro-2,3,3-trifluorocyclobutene is through the dehydrochlorination of its saturated precursor, 1,1,2-trichloro-2,3,3-trifluorocyclobutane. This precursor can be synthesized via the cycloaddition of trifluoroethylene with trichloroethylene.

Synthesis of the Precursor: 1,1,2-Trichloro-2,3,3-trifluorocyclobutane

Conceptual Experimental Protocol:

-

Reactants: Trifluoroethylene and Trichloroethylene.

-